molecular formula C20H24N2O4S B7715718 N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7715718
M. Wt: 388.5 g/mol
InChI Key: OOXJLWDWZZZQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. BMS-986165 is a selective inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in the signaling pathways of several pro-inflammatory cytokines.

Mechanism of Action

N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits TYK2 and JAK1, which are involved in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. By inhibiting these pathways, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide suppresses the production of pro-inflammatory cytokines and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide significantly reduced skin inflammation and improved skin pathology. In a rat model of inflammatory bowel disease, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide reduced colon inflammation and improved colon pathology. These effects were accompanied by a reduction in pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of TYK2 and JAK1, its favorable safety profile, and its ability to reduce inflammation in preclinical models of autoimmune diseases. However, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other signaling pathways.

Future Directions

For N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its long-term safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from the reaction of 4-bromoanisole with benzylmagnesium chloride to obtain N-benzyl-4-methoxyaniline. The intermediate is then reacted with N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid to obtain the final product, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been reported in several research articles, and the purity and yield of the compound have been optimized for use in preclinical studies.

Scientific Research Applications

N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potent inhibition of TYK2 and JAK1, resulting in the suppression of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ. N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed in animal models.

properties

IUPAC Name

N-benzyl-N-methyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-21(15-17-7-3-2-4-8-17)20(23)16-26-18-9-11-19(12-10-18)27(24,25)22-13-5-6-14-22/h2-4,7-12H,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXJLWDWZZZQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.